N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxane core linked to a morpholine ring and a dimethylamino-substituted phenyl group. The compound’s structure combines sulfonamide pharmacophores with nitrogen-containing heterocycles, a design strategy commonly employed to enhance binding affinity and metabolic stability in drug discovery . Key structural attributes include:
- Benzodioxane scaffold: Provides rigidity and influences lipophilicity.
- Morpholine substituent: Enhances solubility and modulates pharmacokinetic properties via hydrogen bonding .
Synthetic routes for analogous sulfonamide derivatives (e.g., hydrazinecarbothioamides and triazoles) involve nucleophilic additions, cyclization, and alkylation reactions, as described in . Structural confirmation relies on IR (e.g., νC=S at 1243–1258 cm⁻¹), NMR, and mass spectrometry .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-24(2)18-5-3-17(4-6-18)20(25-9-11-28-12-10-25)16-23-31(26,27)19-7-8-21-22(15-19)30-14-13-29-21/h3-8,15,20,23H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWZBNYBNMQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide functional group, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2S |
| Molecular Weight | 336.46 g/mol |
| LogP | 3.45 (moderate lipophilicity) |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis; however, this compound may exhibit additional mechanisms influencing cardiovascular and cancer pathways.
Anticancer Activity
Research indicates that derivatives of benzodioxane compounds exhibit notable anticancer properties. For instance, some studies have shown that benzodioxane analogs can inhibit growth in cancer cell lines by targeting specific signaling pathways. A notable example includes the compound CCT251236, which was reported as an inhibitor of the HSF1 pathway and demonstrated growth inhibitory activities in human ovarian carcinoma models .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of benzodioxane derivatives. For example, compounds bearing acetic acid substituents at specific positions on the benzodioxane ring have shown significant anti-inflammatory activity . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance or reduce this activity.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structural features suggest it may exhibit similar effects against various bacterial strains through the inhibition of folate synthesis pathways.
Research Findings and Case Studies
- Inhibition of Cancer Cell Growth : A study demonstrated that benzodioxane derivatives could inhibit cell proliferation in various cancer types by modulating key signaling pathways such as p38 MAPK .
- Structure-Activity Relationship Studies : Investigations into the SAR of related compounds revealed that specific substitutions on the benzodioxane ring significantly affect biological activity, including anti-inflammatory and anticancer effects .
- Synthetic Development : The synthesis of this compound involves multiple synthetic steps that optimize yield and purity for further biological evaluation.
Comparison with Similar Compounds
Morpholine vs. Piperazine/Piperidine
Aromatic Substituents
- The dimethylamino-phenyl group in the target compound offers moderate electron-donating effects, contrasting with fluorine-substituted analogs (), which exhibit stronger electron-withdrawing properties. This difference impacts charge distribution and receptor interactions .
- Furyl () and pyrazole () substituents introduce aromatic diversity but may compromise metabolic stability compared to saturated morpholine .
Sulfonamide Linker Modifications
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Amine activation : Use of triethylamine (TEA) or sodium hydroxide to deprotonate amines, facilitating sulfonamide bond formation .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, base strength) and analyze yield/purity via HPLC .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and impurity detection .
- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves 3D conformation and hydrogen-bonding networks .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC or TLC .
- pH-dependent stability : Test solubility and decomposition kinetics in buffers (pH 1–12) to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects) of structurally analogous sulfonamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using a structural library (e.g., morpholine vs. piperidine groups) .
- Target-specific assays : Conduct kinase inhibition profiling or microbial growth assays to clarify mechanistic pathways .
- Data normalization : Account for variability in assay conditions (e.g., cell lines, incubation times) using standardized positive controls .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase) .
- Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
- Machine learning : Train models on existing bioactivity datasets to prioritize synthetic targets .
Q. What experimental approaches are recommended for elucidating the compound’s reaction mechanisms in biological systems?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways via mass spectrometry .
- Kinetic studies : Measure enzyme inhibition constants (Kᵢ) under pseudo-first-order conditions to determine mechanism (competitive/non-competitive) .
Q. How can researchers address solubility challenges during in vitro and in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Methodological Frameworks
Q. What role does Design of Experiments (DoE) play in optimizing multi-step syntheses?
- Answer : DoE reduces experimental redundancy by identifying critical factors (e.g., reaction time, catalyst loading) through factorial designs. For example, a Central Composite Design (CCD) can optimize yield and purity simultaneously .
Q. How can green chemistry principles be integrated into the compound’s synthesis?
- Answer :
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Use immobilized bases (e.g., polymer-supported TEA) to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
